molecular formula C158H262N50O48S6 B612449 SVJLXERVUUOWID-UHFFFAOYSA-N

SVJLXERVUUOWID-UHFFFAOYSA-N

Cat. No.: B612449
M. Wt: 3822.47
InChI Key: SVJLXERVUUOWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

InChIKeys are unique identifiers for chemical structures, and the absence of explicit data for this compound in the evidence limits a detailed introduction. However, general principles for characterizing such compounds can be inferred from the available literature. For example:

  • Synthesis: Compounds with complex structures are often synthesized using multi-step reactions, as seen in , which details methods like controlled-temperature additions and acid-catalyzed reductions .
  • Structural Properties: Molecular weight, polarity, and solubility are critical parameters. and highlight metrics such as LogP (lipophilicity), topological polar surface area (TPSA), and hydrogen bonding capacity, which influence bioavailability and toxicity .
  • Applications: Screening compounds (e.g., and ) are typically used in drug discovery libraries targeting diseases like infections or immune disorders .

Without specific data for SVJLXERVUUOWID-UHFFFAOYSA-N, these aspects remain hypothetical.

Properties

Molecular Formula

C158H262N50O48S6

Molecular Weight

3822.47

InChI

InChI=1S/C158H262N50O48S6/c1-19-77(12)121-147(246)176-64-115(221)200-117(73(4)5)148(247)179-81(16)126(225)177-80(15)125(224)173-62-113(219)181-86(33-22-26-50-159)130(229)196-105-72-262-258-68-101(194-134(233)89(35-24-28-52-161)184-132(231)88(34-23-27-51-160)186-138(237)96(59-109(165)215)191-154(253)124(83(18)211)207-137(236)94(46-49-116(222)223)189-152(251)122(78(13)20-2)204-136(235)93-45-48-110(216)180-93)142(241)188-92(44-47-107(163)213)128(227)174-60-111(217)172-61-112(218)183-98(65-209)139(238)197-100-67-257-261-71-104(195-131(230)87(37-30-54-170-157(166)167)182-114(220)63-175-129(228)95(58-108(164)214)190-153(252)123(79(14)21-3)205-146(105)245)145(244)203-119(75(8)9)150(249)199-103(144(243)192-97(57-84-40-42-85(212)43-41-84)155(254)208-56-32-39-106(208)156(255)256)70-260-259-69-102(198-149(248)118(74(6)7)202-140(239)99(66-210)193-127(226)82(17)178-141(100)240)143(242)187-91(38-31-55-171-158(168)169)133(232)185-90(36-25-29-53-162)135(234)201-120(76(10)11)151(250)206-121/h40-43,73-83,86-106,117-124,209-212H,19-39,44-72,159-162H2,1-18H3,(H2,163,213)(H2,164,214)(H2,165,215)(H,172,217)(H,173,224)(H,174,227)(H,175,228)(H,176,246)(H,177,225)(H,178,240)(H,179,247)(H,180,216)(H,181,219)(H,182,220)(H,183,218)(H,184,231)(H,185,232)(H,186,237)(H,187,242)(H,188,241)(H,189,251)(H,190,252)(H,191,253)(H,192,243)(H,193,226)(H,194,233)(H,195,230)(H,196,229)(H,197,238)(H,198,248)(H,199,249)(H,200,221)(H,201,234)(H,202,239)(H,203,244)(H,204,235)(H,205,245)(H,206,250)(H,207,236)(H,222,223)(H,255,256)(H4,166,167,170)(H4,168,169,171)

InChI Key

SVJLXERVUUOWID-UHFFFAOYSA-N

Key on ui application

By blocking specifically the Kv4 channels, AmmTX3 reduces the A-type potassium current through these channels almost completely.

Purity

>98 %

sequence

XIETNKKCQGGSCASVCRKVIGVAAGKCINGRCVCYP(Modifications: X = Glp, Disulfide bridge: 8-28,13-33,17-35)

source

Synthetic

storage

-20°C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Similar Compounds

Parameter SVJLXERVUUOWID-UHFFFAOYSA-N (Hypothetical) CAS 239097-74-6 NPMRPDRLIHYOBW-UHFFFAOYSA-N SCXFQAUZWGZVBX-UHFFFAOYSA-N
Molecular Formula Not available C₇H₆N₂O Not provided Not provided
Molecular Weight Not available 134.14 g/mol Not provided Not provided
LogP Not available High polarity (TPSA: 67.6 Ų) 3.64 (hydrophobic) Not provided
Solubility Not available 1.55 mg/mL in water Not provided Available in 10 mM DMSO for screening
Bioavailability Not available 0.55 (moderate) Not provided Included in antibacterial libraries
Synthetic Yield Not available 95% Not provided Not provided

Key Observations:

Structural Complexity : CAS 239097-74-6 (C₇H₆N₂O) shares a heterocyclic aromatic system common in bioactive molecules, suggesting This compound might also feature fused rings or nitrogen/oxygen heteroatoms .

Functional Utility : Compounds like SCXFQAUZWGZVBX-UHFFFAOYSA-N are prioritized for high-throughput screening due to balanced solubility and bioavailability, a trait likely relevant to This compound if used in drug discovery .

Toxicity and Safety: notes CYP enzyme inhibition (e.g., CYP1A2) for CAS 239097-74-6, a critical consideration for drug candidates that may apply to this compound .

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